![molecular formula C10H14 B1465322 tert-Butylbenzene-d14 CAS No. 209963-71-3](/img/structure/B1465322.png)
tert-Butylbenzene-d14
Overview
Description
“tert-Butylbenzene-d14” is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . It is used as a crystallized form from several organic solvents to study the effect of solvents and crystallization conditions on its habit .
Synthesis Analysis
The synthesis of “tert-Butylbenzene-d14” involves the use of dynamic nuclear polarization (DNP), a technique to polarize the nuclear spin population . This results in the hyperpolarization of the nuclei in molecules, enhancing the NMR sensitivity dramatically . The polarized nuclear spin state decays to a thermal spin equilibrium, resulting in loss of the enhanced NMR signal . This decay is directly correlated with the spin-lattice relaxation time T1 .
Molecular Structure Analysis
The molecular structure of “tert-Butylbenzene-d14” consists of a benzene ring substituted with a tert-butyl group . The molecular formula is C10H14 . The exact mass is 148.197424890 g/mol and the monoisotopic mass is 148.197424890 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butylbenzene-d14” are associated with the process of dynamic nuclear polarization (DNP) . As a result of the hyperpolarization, the NMR sensitivity of the nuclei in molecules can be enhanced dramatically .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butylbenzene-d14” include a molecular weight of 148.30 g/mol . It has a complexity of 91.1 and a covalently-bonded unit count of 1 . It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .
Scientific Research Applications
Polyimide Synthesis
“tert-Butylbenzene-d14” is used in the synthesis of a rigid aromatic diamine monomer, which is then used to prepare polyimides . These polyimides have large pendant groups and exhibit high solubility and good membrane-forming ability . They can be dissolved in both high boiling solvents such as DMF, NMP, DMAc, and m-Cresol, and low boiling solvents such as CHCl3, CH2Cl2, and THF .
Gas Separation
The polyimides synthesized using “tert-Butylbenzene-d14” have good gas separation properties . The permeability coefficients of one of the polyimides for CO2 and O2 were up to 124.6 and 42.8 barrer, respectively, and the selectivity coefficients for CO2/CH4 and O2/N2 were 14.7 and 3.3, respectively .
Optical Transparency
The polyimides synthesized using “tert-Butylbenzene-d14” have good optical transmission . Their optical transmittance at 450 nm wavelength was in the range of 67%-79%, and the cutoff wavelength was in the range of 310-348 nm .
Thermal Properties
The polyimides synthesized using “tert-Butylbenzene-d14” have good thermal properties . They have glass transition temperature (Tg) values in the range of 264-302 °C .
Mechanical Properties
The polyimides synthesized using “tert-Butylbenzene-d14” have good mechanical properties . They have tensile strength ranging between 77.8-87.4 MPa, initial modulus ranging between 1.69-1.82 GPa, and elongation at break ranging between 4.8%-6.1% .
Hyperpolarized 13C Probes
“tert-Butylbenzene-d14” has been used as a new scaffold structure for designing hyperpolarized 13C probes . Its water-soluble derivative showed a remarkably long 13C T1 value and long retention of the hyperpolarized spin state .
Mechanism of Action
Target of Action
tert-Butylbenzene-d14 is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . .
Mode of Action
It has been reported that tert-butylbenzene and its derivatives can be used in the design of hyperpolarized 13c probes . These probes are used to enhance the NMR sensitivity of the nuclei in molecules, which can lead to advances in biochemical and molecular studies .
Biochemical Pathways
It’s worth noting that the compound’s potential to act as a hyperpolarized 13c probe suggests it may play a role in nuclear magnetic resonance (nmr) studies, which can provide valuable insights into biochemical pathways .
Pharmacokinetics
It’s known that tert-butylbenzene is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents . This suggests that the compound’s bioavailability could be influenced by these properties.
Result of Action
Its potential use as a hyperpolarized 13c probe suggests that it could enhance the nmr sensitivity of the nuclei in molecules, potentially leading to advances in biochemical and molecular studies .
Safety and Hazards
“tert-Butylbenzene-d14” is a flammable liquid and vapor that causes skin and eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Future Directions
The future directions for “tert-Butylbenzene-d14” involve its use as a new scaffold structure for designing hyperpolarized 13C probes . Thanks to the minimized spin-lattice relaxation (T1) pathways, its water-soluble derivative showed a remarkably long 13C T1 value and long retention of the hyperpolarized spin state .
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZKOQUCBOVLHL-UYAILFBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylbenzene-d14 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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